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PROTEIN KINASE C DELTA PEPTIDE - 163751-36-8

PROTEIN KINASE C DELTA PEPTIDE

Catalog Number: EVT-1512381
CAS Number: 163751-36-8
Molecular Formula: C49H50N2O10
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein kinase C delta peptide is a specific member of the protein kinase C family, which is crucial in various cellular processes, including growth, differentiation, and apoptosis. Protein kinase C delta isozymes are serine-threonine kinases that play significant roles in human diseases, particularly in cancer and immune responses. This peptide interacts selectively with other proteins to form signaling complexes, influencing various cellular functions.

Source

Protein kinase C delta peptide is derived from the protein kinase C delta isoform, which is predominantly expressed in various tissues, including the brain, heart, and immune cells. This isoform is activated by diacylglycerol and phorbol esters, which are essential for its function in signal transduction pathways.

Classification

Protein kinase C delta belongs to the novel protein kinase C subgroup, characterized by its unique regulatory domains and catalytic activity. It is classified alongside other isoforms based on structural and functional properties.

Synthesis Analysis

Methods

The synthesis of protein kinase C delta peptide can be achieved through solid-phase peptide synthesis techniques. This method allows for the efficient assembly of peptides using automated synthesizers. Key steps include:

  1. Activation of Amino Acids: Amino acids are activated using coupling reagents to facilitate the formation of peptide bonds.
  2. Sequential Coupling: The activated amino acids are sequentially added to a solid support, typically a resin.
  3. Cleavage and Purification: Once the desired peptide sequence is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography.

Technical Details

The use of microwave-assisted synthesis has been noted to enhance the efficiency and yield of peptide synthesis, reducing reaction times significantly while maintaining high purity levels .

Molecular Structure Analysis

Structure

The molecular structure of protein kinase C delta peptide features a conserved catalytic domain and regulatory regions that are essential for its activity. The structure includes:

  • C1-domain: Responsible for binding diacylglycerol and phorbol esters.
  • C2-domain: Involved in membrane localization.
  • Catalytic domain: Contains the active site for ATP binding and substrate phosphorylation.

Data

Crystallographic studies have provided insights into its three-dimensional structure, revealing how specific residues interact with substrates and inhibitors .

Chemical Reactions Analysis

Reactions

Protein kinase C delta peptide undergoes several key biochemical reactions:

  1. Phosphorylation: It catalyzes the transfer of phosphate groups from ATP to specific serine or threonine residues on target proteins.
  2. Activation Mechanism: Activation occurs upon binding to diacylglycerol or phorbol esters, leading to conformational changes that enable substrate access to the catalytic site.

Technical Details

The enzyme's activity can be measured using in vitro assays that assess phosphorylation levels in substrate proteins, providing insights into its functional role in signaling pathways .

Mechanism of Action

Process

The mechanism of action for protein kinase C delta involves several steps:

  1. Activation: Binding of diacylglycerol or phorbol esters to the C1-domain leads to translocation from the cytosol to membrane compartments.
  2. Substrate Phosphorylation: Once localized at membranes, it phosphorylates target proteins involved in cell signaling cascades.
  3. Cellular Effects: This phosphorylation can lead to changes in gene expression, cell survival, or apoptosis depending on the cellular context.

Data

Studies have shown that selective activation of protein kinase C delta can lead to distinct cellular outcomes compared to other isoforms, highlighting its unique role in cellular signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of protein kinase C delta varies depending on post-translational modifications but typically ranges around 78 kDa.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Protein kinase C delta is sensitive to environmental conditions such as temperature and pH; optimal activity usually occurs at physiological conditions.
  • Reactivity: The enzyme exhibits reactivity towards various substrates but requires specific conditions for optimal phosphorylation activity.

Relevant data indicate that alterations in its expression or activity can significantly impact cellular functions and contribute to disease states .

Applications

Scientific Uses

Protein kinase C delta peptide has several applications in scientific research:

  • Cancer Research: Investigating its role in tumorigenesis and potential as a therapeutic target.
  • Immunology: Studying its involvement in immune cell signaling and responses.
  • Drug Development: Developing selective inhibitors or activators to modulate its activity for therapeutic purposes.
Structural and Molecular Characterization of PKCδ

Genomic Organization and Isoform-Specific Features of PRKCD

The PRKCD gene, located on human chromosome 3p21.1, spans approximately 17.6 kilobases and consists of 18 exons that undergo alternative splicing to generate functionally distinct isoforms [6] [10]. The primary transcript encodes a 78 kDa protein comprising 676 amino acids, though post-translational modifications (e.g., phosphorylation) can generate electrophoretic variants observed as a 76-78 kDa doublet in SDS-PAGE analyses [1] [6]. Two major splice variants—PKCδI and PKCδII—differ in their C-terminal sequences due to alternative exon usage, resulting in divergent substrate specificities and subcellular localization patterns [6]. The PRKCD promoter contains conserved response elements for transcription factors SP-1 and AP-1, linking its expression to cellular stress and growth signals [2] [9]. Mutational analyses reveal that single-nucleotide polymorphisms in exon-intron boundaries can disrupt kinase activity, as demonstrated by the K376R mutation in the ATP-binding site, which ablates catalytic function [3] [6].

Table 1: Genomic Features of Human PRKCD

FeatureSpecification
Chromosomal Location3p21.1
Gene Size17.6 kb
Exons18
Protein Length676 amino acids
Major IsoformsPKCδI, PKCδII
Electrophoretic Variants76 kDa, 78 kDa
Key Regulatory ElementsSP-1, AP-1 binding sites

Domain Architecture: Regulatory vs. Catalytic Subunits

PKCδ exhibits a bidomain structure consisting of an N-terminal regulatory region and a C-terminal catalytic domain, connected by a proteolytically sensitive V3 hinge region [6] [8].

  • Regulatory Domain:
  • C1 Domain: Contains tandem C1A and C1B subdomains that bind diacylglycerol (DAG) and phorbol esters. Structural analyses reveal the C1B domain employs a conserved hydrogen-bonding network (involving Thr242, Gly253, and Gln257) for stereospecific recognition of sn-1,2-diacylglycerol, preferentially adopting the "sn-1 binding mode" in solution [5]. This domain forms a hydrophobic groove that accommodates acyl chains of DAG, with Trp252 undergoing conformational toggling upon ligand engagement [5] [7].
  • C2-Like Domain: Despite structural homology to calcium-binding C2 domains, PKCδ’s variant is functionally divergent and lacks critical Ca²⁺-coordinating residues, rendering it calcium-insensitive [4] [6].
  • Pseudosubstrate Sequence: An autoinhibitory segment (e.g., RFARKGALRQKNV) occupies the substrate-binding cavity in the catalytic domain, maintaining kinase inactivity until membrane translocation occurs [6] [10].

  • Catalytic Domain:

  • Kinase Core: The C-terminal lobe houses the ATP-binding pocket (lysine 376 in subdomain II) and substrate-binding sites [3] [6]. Mutagenesis of K376 to arginine (K376R) abolishes ATP hydrolysis and enzymatic activity, confirming its essential role in phosphotransfer [3].
  • Phosphorylation Motifs: Three priming phosphorylation sites regulate catalytic competence:
  • Activation Loop (Thr505): Phosphorylated by PDK1, facilitating substrate access [6] [7].
  • Turn Motif (Ser643): Stabilizes the kinase fold via autophosphorylation [6].
  • Hydrophobic Motif (Ser662): Phosphorylated by mTOR, enhancing thermal stability [6].
  • NFD Helix: A unique autoregulatory helix (residues 624–634) conformationally constrains the catalytic site. The Phe629 side-chain displacement within this helix reduces ATP-binding affinity, serving as a lipid-dependent allosteric switch [7].

Table 2: Functional Domains of PKCδ

DomainKey Residues/MotifsFunction
C1A/BTrp252, Gln257, Thr242DAG/phorbol ester binding; membrane targeting
PseudosubstrateRFARKGALRQKNVBlocks catalytic site in cytosol
Catalytic CoreLys376 (ATP binding)Ser/Thr kinase activity
Activation LoopThr505PDK1 phosphorylation site
Hydrophobic MotifSer662mTOR phosphorylation site
NFD HelixPhe629Allosteric regulation of ATP affinity

Evolutionary Conservation of PKCδ-Specific Sequences

PKCδ belongs to the novel PKC subfamily (nPKC), which diverged from conventional PKCs early in vertebrate evolution through gene duplication events [5] [10]. Its C1B domain exhibits remarkable sequence conservation across jawed vertebrates (>90% identity in mammals), particularly in residues critical for DAG recognition (e.g., Gln257 and Gly253) [5] [6]. The pseudosubstrate sequence (RFARKGALRQKNV) is identical in humans, rats, and mice, underscoring its non-redundant role in autoinhibition [6] [8].

Notably, the NFD motif (Asn628-Phe629-Asp630) within the regulatory helix is conserved across all PKC isozymes, but PKCδ possesses unique flanking residues that confer isoform-specific allosteric regulation [7]. Evolutionary analysis reveals that PKCδ’s V3 hinge region is less conserved than its catalytic domains, explaining its susceptibility to caspase-3 cleavage at Asp330 in apoptotic pathways—a feature absent in atypical PKCs [6] [8]. Cross-species comparisons indicate that PKCδ from Rattus norvegicus, Mus musculus, and Homo sapiens share 98% peptide identity, whereas lower vertebrates (e.g., zebrafish) retain ~85% identity, primarily differing in non-functional linker regions [5] [6].

Table 3: Evolutionary Conservation of PKCδ Domains

DomainHuman vs. Mouse IdentityKey Conserved MotifsFunctional Constraint
C1B100%QAGQK, W252, G253DAG binding specificity
Catalytic Core99.8%K376, DFG, APECatalytic activity
NFD Helix100%NFDxxFAllosteric ATP regulation
V3 Hinge92%D330 (caspase cleavage site)Apoptosis regulation

Concluding Remarks

The structural and evolutionary features of PKCδ underscore its role as a finely regulated signaling node. Its domain architecture enables lipid-dependent activation, while conserved sequences maintain functional fidelity across species. Future studies should explore how isoform-specific variations in its regulatory domains dictate substrate selection in disease contexts.

Index of Compounds

  • Diacylglycerol (DAG)
  • Phorbol esters
  • Phosphatidylserine
  • ATP (Adenosine triphosphate)
  • Phosphorylated peptides (pThr505, pSer643, pSer662)
  • Caspase-3
  • Smac protein
  • RFARKGALRQKNV peptide
  • NFD motif peptide
  • Lys376-Arg mutant peptide

Properties

CAS Number

163751-36-8

Product Name

PROTEIN KINASE C DELTA PEPTIDE

Molecular Formula

C49H50N2O10

Synonyms

protein kinase cδ peptide

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